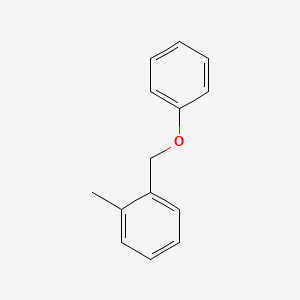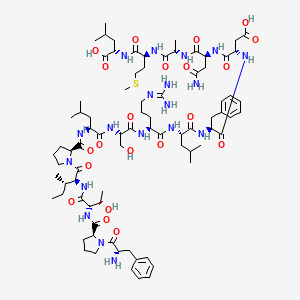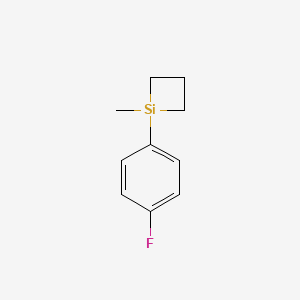
(2-Fluorophenyl)methyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)methyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a fluorophenyl moiety. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique properties of selenium, combined with the reactivity of the selenocyanate group, make this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)methyl selenocyanate typically involves the reaction of (2-fluorophenyl)methyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
(2−Fluorophenyl)methyl halide+KSeCN→(2−Fluorophenyl)methyl selenocyanate+KHal
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially toxic selenium compounds.
Chemical Reactions Analysis
Types of Reactions: (2-Fluorophenyl)methyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or selenoxides.
Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Seleninic acids, selenoxides.
Reduction: Selenols, diselenides.
Substitution: Various organoselenium derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its chemopreventive properties and potential use in drug development.
Mechanism of Action
The mechanism by which (2-Fluorophenyl)methyl selenocyanate exerts its effects is primarily through the generation of reactive oxygen species (ROS). The selenocyanate group can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include various cellular proteins and enzymes involved in redox regulation and apoptosis pathways.
Comparison with Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Phenyl selenocyanate
Comparison: (2-Fluorophenyl)methyl selenocyanate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Compared to benzyl selenocyanate and p-xylene selenocyanate, the fluorinated derivative may exhibit different pharmacokinetic properties and potentially enhanced biological activity due to the electron-withdrawing effects of the fluorine atom.
Properties
CAS No. |
57239-44-8 |
|---|---|
Molecular Formula |
C8H6FNSe |
Molecular Weight |
214.11 g/mol |
IUPAC Name |
(2-fluorophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6FNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 |
InChI Key |
MLTWEUUNMFHAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Se]C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



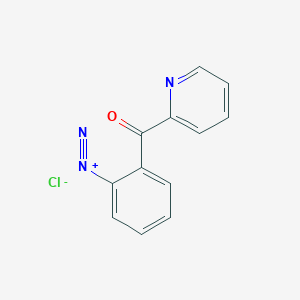
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)



![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
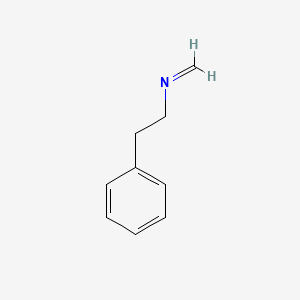
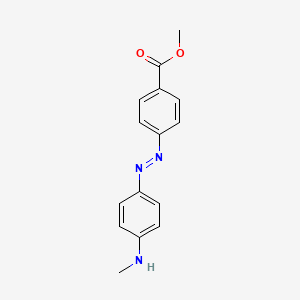
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
